2,5-Diphenyl-1,3-thiazol-4-ol
Overview
Description
“2,5-Diphenyl-1,3-thiazol-4-ol” is a biochemical compound used for proteomics research . It has a molecular formula of C15H11NOS and a molecular weight of 253.32 .
Molecular Structure Analysis
The molecular structure of “2,5-Diphenyl-1,3-thiazol-4-ol” consists of a five-membered thiazole ring with two phenyl groups attached at the 2nd and 5th positions and a hydroxyl group at the 4th position . The thiazole ring is a heterocyclic compound that contains sulfur and nitrogen atoms .
Scientific Research Applications
Fluorescence Enhancement
2,5-Diphenyl-1,3-thiazol-4-ol and its derivatives have been explored for their fluorescence properties. Research by Kammel et al. (2016) found that the introduction of certain groups enhances fluorescence quantum yields due to the formation of intramolecular hydrogen bonds, indicating potential applications in fluorescence-based technologies (Kammel et al., 2016).
Synthesis and Spectroscopic Analysis
A study by Olgun & Gülfen (2013) involved the synthesis of silver(I) 2,5-diphenylthiazolo[5,4-d]thiazole complex and its spectroscopic and voltammetric behaviors. This research highlights the potential of 2,5-diphenylthiazolo[5,4-d]thiazole derivatives in electronic and optical applications (Olgun & Gülfen, 2013).
Antimicrobial Properties
The antimicrobial properties of 2,5-diphenyl-1,3-thiazol-4-ol derivatives have been studied, with findings suggesting their effectiveness against various bacterial strains. Abbas (2016) investigated transition metal complexes with 2,5-diphenyl-1,3-thiazol-4-ol derivatives, showing enhanced antimicrobial activity, especially for copper and cadmium complexes (Abbas, 2016).
Corrosion Inhibition
Research has explored the use of 2,5-diphenyl-1,3-thiazol-4-ol derivatives as corrosion inhibitors. For instance, Farahati et al. (2019) synthesized thiazoles as corrosion inhibitors for copper, demonstrating significant inhibition efficiencies, indicating their potential in industrial applications (Farahati et al., 2019).
Opto-Electronic Materials
Studies on monomers and polymers containing 2,5-diphenyl-1,3,4-thiadiazole reveal their potential in opto-electronics. Tao et al. (2010) found that these compounds exhibit blue or green light emission, suggesting their suitability for use in organic light-emitting diodes (OLEDs) (Tao et al., 2010).
properties
IUPAC Name |
2,5-diphenyl-1,3-thiazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICCJUZMDNQOMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314635 | |
Record name | 2,5-diphenyl-1,3-thiazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60314635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diphenyl-1,3-thiazol-4-ol | |
CAS RN |
59484-42-3 | |
Record name | 59484-42-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-diphenyl-1,3-thiazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60314635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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